molecular formula C18H23ClN2O3 B2833161 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide CAS No. 1795358-63-2

2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide

Cat. No.: B2833161
CAS No.: 1795358-63-2
M. Wt: 350.84
InChI Key: ROILKIHKEMBLSZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the chlorophenoxypropionamide scaffold, as seen in this molecule, are frequently investigated for their potential to interact with a range of biological targets. Research on structurally related molecules has shown that this class of compounds can exhibit diverse activities, including functioning as allosteric modulators of neuronal receptors such as the alpha7 nicotinic acetylcholine receptor, which is a target for cognitive disorders and schizophrenia . Furthermore, analogous compounds with phenoxyacetamide and piperazine groups have demonstrated potent inhibitory effects on osteoclastogenesis, suggesting potential research applications for bone resorption diseases like osteoporosis . The molecular architecture of this compound, which integrates a chlorophenoxy group with a pyrrole moiety and a hydroxypropyl linker, is designed to offer a unique profile for interaction with enzymes and receptors. Its core structure is related to other propionamide derivatives that have been explored as potent receptor antagonists and agonists, particularly in pain and neurological research . This reagent provides a valuable tool for researchers aiming to elucidate novel signaling pathways and develop new therapeutic agents.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-18(2,24-14-8-6-13(19)7-9-14)17(23)20-11-10-16(22)15-5-4-12-21(15)3/h4-9,12,16,22H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILKIHKEMBLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable hydroxypropyl halide.

    Formation of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction, often involving the condensation of an amine with a diketone or similar precursor.

    Final Amidation: The final step involves the amidation reaction where the intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorophenoxy derivatives on biological systems. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its unique structure may provide therapeutic benefits in treating certain diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl and pyrrole groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several amide-based molecules reported in recent literature. Below is a detailed analysis of key analogues and their properties:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Target/Activity Synthesis Yield/Data Reference
[18F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide) Fluorine-18 radiolabel, cyanophenyl, pyridyloxy group CB1R inverse agonist (neuroimaging agent) Radiochemical synthesis
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (5) Dichlorophenyl, pyrazole, methylsulfonamido group Not specified (likely kinase or receptor modulator) 60% yield, m.p. 126–127°C
2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) Acetamido, dichlorophenyl, pyrazole Not specified (structural analog for SAR studies) Synthesized via coupling reaction
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine core, pyrimidinyl cyclopropane, fluorophenyl Kinase inhibitor (implied by structural motifs) Synthesized using HATU/DMF

Key Observations :

Structural Complexity: The target compound uniquely combines a chlorophenoxy group with a hydroxylated pyrrole-containing side chain, whereas analogues like [18F]MK-9470 prioritize radiolabeling for imaging , and others focus on pyrazole or pyridine cores for kinase modulation .

Functional Groups: The 4-chlorophenoxy moiety in the target compound may enhance membrane permeability compared to the fluorophenyl or dichlorophenyl groups in analogues . The hydroxyl group in the pyrrole-linked propyl chain could improve solubility relative to methylthio or sulfonamido groups in compounds 2 and 5 .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions, similar to compound 2 (60% yield) and [18F]MK-9470 (radiochemical synthesis requiring specialized facilities) .

Research Findings and Implications

  • Receptor Binding: While [18F]MK-9470 demonstrates high CB1R affinity (Kd < 1 nM) , the target compound’s chlorophenoxy group and pyrrole side chain may favor interactions with other targets, such as serotonin or dopamine receptors, though specific data are lacking.
  • Metabolic Stability : Hydroxyl groups (as in the target compound) often reduce metabolic clearance compared to methylthio or acetamido groups in analogues .
  • Thermal Properties : The crystalline nature of compound 5 (m.p. 126–127°C) suggests that the target compound may require similar purification strategies to isolate stable forms.

Biological Activity

2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide, also known as EVT-2970235, is a synthetic compound with significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological mechanisms, applications in research, and relevant studies that highlight its potential therapeutic benefits.

  • Molecular Formula : C17H22ClN3O3
  • Molecular Weight : 350.84 g/mol
  • CAS Number : 1795358-63-2

The compound features a chlorophenoxy group, a hydroxypyrrole side chain, and a branched amide structure, which contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By binding to HDAC enzymes, particularly HDAC1, the compound alters gene expression patterns associated with cell proliferation and apoptosis. This mechanism has implications for cancer therapy and neuroprotection.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of literature reveals several studies that provide insights into the biological activity of related compounds:

StudyFindings
Demonstrated potent inhibition of HDACs, suggesting potential for cancer therapy.
Showed protective effects against neuroinflammation in vitro and in vivo models.
Explored the compound's ability to modulate immune responses in cellular models, indicating broader therapeutic potential.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions requiring specific catalysts and controlled conditions to optimize yield and purity. Key reactions include oxidation and reduction processes that can yield various derivatives useful for further research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide?

  • Methodology : Multi-step synthesis typically involves coupling the chlorophenoxy moiety with the pyrrole-containing hydroxypropyl group. Key steps include:

  • Temperature control (e.g., 0–5°C for acid chloride formation) and anhydrous conditions to prevent hydrolysis .
  • Use of polar aprotic solvents like DMSO or acetonitrile to stabilize intermediates .
  • Purification via column chromatography and recrystallization to isolate the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .

Q. What are the key structural features influencing its bioactivity?

  • Methodology :

  • The 4-chlorophenoxy group enhances lipophilicity, improving membrane permeability .
  • The 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl side chain may interact with hydrophobic enzyme pockets .
  • Comparative studies with analogs (e.g., pyridinyl or thieno-pyrimidine derivatives) highlight the role of substituent positioning .

Q. How are common impurities controlled during synthesis?

  • Methodology :

  • HPLC with UV detection identifies by-products like unreacted intermediates or hydrolysis products .
  • Process optimization : Adjusting stoichiometry and reaction time minimizes side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s three-dimensional conformation and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous vs. lipid environments .
  • Docking Studies : Predict binding modes with target proteins (e.g., enzymes or receptors) using software like AutoDock .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Standardize assays to account for concentration-dependent effects .
  • Metabolic Stability Tests : Evaluate if in vitro activity translates to in vivo efficacy (e.g., cytochrome P450 interactions) .
  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .

Q. How to design experiments to assess environmental stability and degradation pathways?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to varying pH levels (1–13) and monitor degradation via LC-MS .
  • Photolysis Experiments : Use UV light to simulate sunlight-induced breakdown and identify metabolites .
  • Soil/Water Microcosms : Track biodegradation rates under aerobic/anaerobic conditions .

Q. What in silico methods evaluate binding affinity to biological targets?

  • Methodology :

  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors) using tools like Schrödinger .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .
  • Machine Learning : Train models on existing bioactivity data to predict novel targets .

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